![molecular formula C8H10N4 B15218752 (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. This can be done via multistep synthesis, transition metal-mediated synthesis, or rearrangement of pyrrolooxadiazines . Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are utilized to scale up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like DMF or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted amines .
Applications De Recherche Scientifique
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine involves its interaction with molecular targets such as kinases. By inhibiting specific kinases, it can modulate signaling pathways that are crucial for cell proliferation, survival, and differentiation. This inhibition can lead to the suppression of cancer cell growth and the prevention of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features and biological activities.
Brivanib Alaninate: A dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Uniqueness
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable candidate for drug development and therapeutic applications .
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(2-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-10-4-8-2-7(3-9)5-12(8)11-6/h2,4-5H,3,9H2,1H3 |
Clé InChI |
XCZXECNNYPBOCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=C(C=C2C=N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
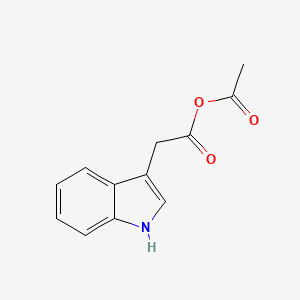
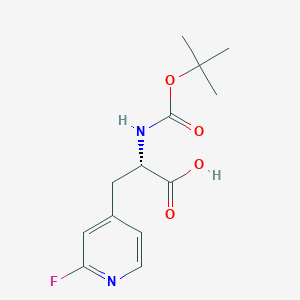
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)

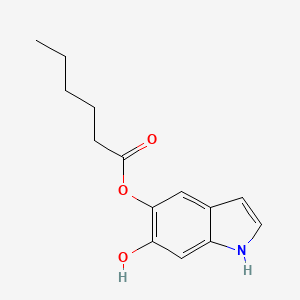

![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
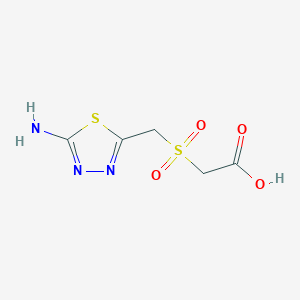
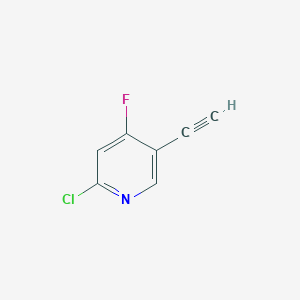
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

